![molecular formula C23H26BrNO2 B063570 1-[2-[4-(2-Bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine CAS No. 180915-95-1](/img/structure/B63570.png)
1-[2-[4-(2-Bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine
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Overview
Description
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated naphthyl group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the naphthyl group.
Methoxylation: Addition of a methoxy group to the naphthyl ring.
Phenoxyethylation: Coupling of the brominated and methoxylated naphthyl group with a phenoxyethyl group.
Pyrrolidine Introduction: Finally, the phenoxyethylated compound is reacted with pyrrolidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the bromine atom can produce a hydrogenated naphthyl derivative.
Scientific Research Applications
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The brominated naphthyl group may interact with cellular receptors or enzymes, leading to changes in cellular function. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(2-Chloro-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-{2-[4-(2-Fluoro-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct chemical reactivity and biological activity.
Properties
CAS No. |
180915-95-1 |
---|---|
Molecular Formula |
C23H26BrNO2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-[2-[4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C23H26BrNO2/c1-26-20-9-10-21-18(16-20)6-11-22(24)23(21)17-4-7-19(8-5-17)27-15-14-25-12-2-3-13-25/h4-5,7-10,16H,2-3,6,11-15H2,1H3 |
InChI Key |
SRSIBTJGQWSANT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
Synonyms |
1-{2-[4-(2-BROMO-6-METHOXY-3,4-DIHYDRO-1-NAPHTHYL)PHENOXY]ETHYL}PYRROLIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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